molecular formula C21H22N2O3S2 B11138245 N-(furan-2-ylmethyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

N-(furan-2-ylmethyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

Cat. No.: B11138245
M. Wt: 414.5 g/mol
InChI Key: IHYFFUPNCRLFRE-PDGQHHTCSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound that features a furan ring, a thiazolidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials might include furan derivatives, thiazolidine precursors, and appropriate amides. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The thiazolidine ring can be reduced under specific conditions.

    Substitution: Various substituents on the aromatic ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industry, this compound might be used in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolidine derivatives, furan-containing molecules, and amide-functionalized compounds. Examples include:

  • Thiazolidinediones
  • Furfurylamines
  • Benzylidene thiazolidinones

Uniqueness

What sets N-[(FURAN-2-YL)METHYL]-3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE apart is its unique combination of functional groups, which might confer specific reactivity and biological activity not seen in other similar compounds.

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C21H22N2O3S2/c1-14(2)16-7-5-15(6-8-16)12-18-20(25)23(21(27)28-18)10-9-19(24)22-13-17-4-3-11-26-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,22,24)/b18-12-

InChI Key

IHYFFUPNCRLFRE-PDGQHHTCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCC3=CC=CO3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCC3=CC=CO3

Origin of Product

United States

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